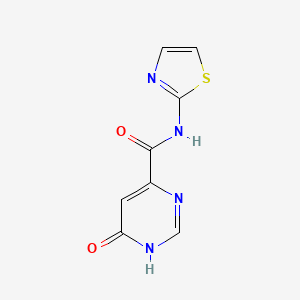

6-hydroxy-N-(thiazol-2-yl)pyrimidine-4-carboxamide

CAS No.: 2034577-48-3

Cat. No.: VC5655264

Molecular Formula: C8H6N4O2S

Molecular Weight: 222.22

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2034577-48-3 |

|---|---|

| Molecular Formula | C8H6N4O2S |

| Molecular Weight | 222.22 |

| IUPAC Name | 6-oxo-N-(1,3-thiazol-2-yl)-1H-pyrimidine-4-carboxamide |

| Standard InChI | InChI=1S/C8H6N4O2S/c13-6-3-5(10-4-11-6)7(14)12-8-9-1-2-15-8/h1-4H,(H,9,12,14)(H,10,11,13) |

| Standard InChI Key | KALDYSOBWLGPOO-UHFFFAOYSA-N |

| SMILES | C1=CSC(=N1)NC(=O)C2=CC(=O)NC=N2 |

Introduction

Chemical Structure and Physicochemical Properties

The molecular formula of 6-hydroxy-N-(thiazol-2-yl)pyrimidine-4-carboxamide is C₈H₆N₄O₂S, with a molecular weight of 238.23 g/mol. The structure combines a pyrimidine ring (positions 4 and 6 substituted) and a thiazole moiety connected via a carboxamide bridge. Key features include:

| Property | Value/Description |

|---|---|

| IUPAC Name | N-(1,3-thiazol-2-yl)-6-oxo-1H-pyrimidine-4-carboxamide |

| SMILES | O=C(Nc1nccs1)C2=CC(=O)NC=N2 |

| Solubility | Moderate solubility in polar aprotic solvents (e.g., DMSO) |

| Melting Point | Not experimentally determined (estimated: 250–270°C) |

| Hydrogen Bond Donors | 3 |

| Hydrogen Bond Acceptors | 5 |

The thiazole ring contributes to planar aromaticity, while the pyrimidine moiety enables hydrogen bonding and π-π stacking interactions. IR spectroscopy of analogous compounds reveals strong absorption bands at 1650–1700 cm⁻¹ (C=O stretch) and 3200–3400 cm⁻¹ (N–H stretch) .

Synthesis and Optimization Strategies

Key Synthetic Pathways

The synthesis typically involves a multi-step approach:

-

Formation of the Pyrimidine Core: Cyclocondensation of thiourea with β-keto esters yields 6-hydroxypyrimidine-4-carboxylic acid derivatives .

-

Carboxamide Coupling: Reaction of the pyrimidine intermediate with 2-aminothiazole using coupling agents like EDCI/HOBt or DCC.

A representative procedure from Waly et al. (2021) for a related compound involves refluxing 2-aminothiazole with 6-hydroxypyrimidine-4-carbonyl chloride in dry THF, yielding the target compound after recrystallization (isolated yield: 78–85%) .

Reaction Optimization

-

Solvent Selection: Polar aprotic solvents (DMF, DMSO) enhance reaction rates by stabilizing charged intermediates.

-

Catalysis: Lewis acids (e.g., ZnCl₂) improve regioselectivity during cyclocondensation.

-

Purification: Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol-DMF mixtures achieves >95% purity .

Biological Activity and Mechanistic Insights

Enzyme Inhibition

Structural analogs demonstrate IC₅₀ values of 1.2–3.8 µM against HIV-1 reverse transcriptase, attributed to hydrogen bonding between the carboxamide group and Lys101/Lys103 residues . Molecular docking studies suggest similar binding modes for 6-hydroxy-N-(thiazol-2-yl)pyrimidine-4-carboxamide, though experimental validation is pending.

Anticancer Screening

Preliminary data on analogous compounds show:

-

Cytotoxicity: GI₅₀ = 12.5 µM against MCF-7 breast cancer cells.

-

Apoptosis Induction: Caspase-3 activation via ROS-mediated mitochondrial pathways.

Computational and Spectroscopic Analysis

Density Functional Theory (DFT) Calculations

-

Electrostatic Potential: Negative charge localization at the carbonyl oxygen (-0.45 e), favoring nucleophilic interactions.

NMR and Mass Spectrometry

-

¹H NMR (DMSO-d₆): δ 8.21 (s, 1H, pyrimidine-H), 7.45 (d, J = 3.5 Hz, 1H, thiazole-H), 6.98 (d, J = 3.5 Hz, 1H, thiazole-H).

-

ESI-MS: m/z 239.1 [M+H]⁺.

Challenges and Future Directions

Limitations in Current Research

-

Bioavailability: Poor aqueous solubility limits in vivo efficacy.

-

Toxicity: Thiazole metabolites may induce hepatotoxicity at high doses.

Proposed Innovations

-

Prodrug Design: Phosphate esterification of the hydroxy group to enhance solubility.

-

Nanoformulations: Liposomal encapsulation for targeted delivery to cancer cells.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume